2H-1-Benzothiopyran-8-amine, 3,4-dihydro-
Overview
Description
2H-1-Benzothiopyran-8-amine, 3,4-dihydro-: is an organic compound with the molecular formula C9H11NS . This compound belongs to the class of heterocyclic compounds known as benzothiopyrans, which are characterized by a sulfur atom incorporated into a benzopyran ring system. The presence of an amine group at the 8th position and the dihydro configuration at the 3,4 positions make this compound unique.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzothiopyran-8-amine, 3,4-dihydro- typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as a 2-mercaptobenzaldehyde derivative, with an appropriate amine under acidic or basic conditions to form the benzothiopyran ring.
Reduction: The resulting benzothiopyran intermediate is then subjected to reduction conditions, often using hydrogen gas in the presence of a catalyst like palladium on carbon, to achieve the dihydro configuration at the 3,4 positions.
Industrial Production Methods
Industrial production of 2H-1-Benzothiopyran-8-amine, 3,4-dihydro- follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Catalysts and Reagents: Use of high-purity catalysts and reagents to maximize yield and minimize impurities.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzothiopyran-8-amine, 3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiopyran ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be further reduced to form fully saturated derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Ammonia, primary amines, alkyl halides.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Saturated Derivatives: From reduction reactions.
Functionalized Amines: From substitution reactions.
Scientific Research Applications
2H-1-Benzothiopyran-8-amine, 3,4-dihydro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2H-1-Benzothiopyran-8-amine, 3,4-dihydro- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzothiopyran, 3,4-dihydro-: Lacks the amine group at the 8th position.
2H-1-Benzothiopyran-4-amine, 3,4-dihydro-: Has the amine group at the 4th position instead of the 8th.
2H-1-Benzothiopyran-8-sulfonamide, 3,4-dihydro-: Contains a sulfonamide group at the 8th position.
Uniqueness
2H-1-Benzothiopyran-8-amine, 3,4-dihydro- is unique due to the specific positioning of the amine group at the 8th position and the dihydro configuration at the 3,4 positions, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3,4-dihydro-2H-thiochromen-8-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5H,2,4,6,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLIVDNUXFJPLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)N)SC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60538556 | |
Record name | 3,4-Dihydro-2H-1-benzothiopyran-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60538556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87254-69-1 | |
Record name | 3,4-Dihydro-2H-1-benzothiopyran-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60538556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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